Her2-IN-18

HER2 Wild-Type Biochemical IC50 Kinase Assay

Her2-IN-18 (molecular formula: C26H24N8O2; molecular weight: 480.52 g/mol) is a small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, a key oncogenic driver in certain breast and gastric cancers. The compound is characterized by its dual inhibitory activity against both wild-type HER2 (HER-WT) and the YVMA exon 20 insertion mutant (HER2-YVMA), with IC50 values below 200 nM for both variants.

Molecular Formula C26H24N8O2
Molecular Weight 480.5 g/mol
Cat. No. B12377848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-18
Molecular FormulaC26H24N8O2
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CCN(C4)C(=O)C=C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C26H24N8O2/c1-3-24(35)32-9-6-18(14-32)21-8-11-34-25(21)26(28-16-30-34)31-19-4-5-22(17(2)12-19)36-20-7-10-33-23(13-20)27-15-29-33/h3-5,7-8,10-13,15-16,18H,1,6,9,14H2,2H3,(H,28,30,31)
InChIKeyRLSURDQRSLXERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Her2-IN-18 for Oncology Research: HER2 Inhibitor with YVMA Mutant Targeting Capability


Her2-IN-18 (molecular formula: C26H24N8O2; molecular weight: 480.52 g/mol) is a small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, a key oncogenic driver in certain breast and gastric cancers [1]. The compound is characterized by its dual inhibitory activity against both wild-type HER2 (HER-WT) and the YVMA exon 20 insertion mutant (HER2-YVMA), with IC50 values below 200 nM for both variants [2]. Notably, Her2-IN-18 demonstrates a selectivity window against EGFR wild-type (IC50 range: 500–1500 nM), a property relevant for minimizing EGFR-driven toxicity [3]. The compound's primary chemical and biological characterization is disclosed in patent WO2024044570, which outlines its use as a modulator of wild-type and mutant HER2 [4].

Why Her2-IN-18 Cannot Be Simply Replaced by Other HER2 Inhibitors in Research Pipelines


Although multiple small-molecule HER2 inhibitors exist, substitution with Her2-IN-18 in a research protocol is not trivial due to significant differences in target engagement and selectivity profiles. Clinical and preclinical HER2 inhibitors such as lapatinib, neratinib, and tucatinib exhibit varying potency and binding mechanisms, with IC50 values ranging from ~5 nM to over 100 nM depending on the assay and variant tested [1]. Crucially, many existing inhibitors show variable or limited activity against the HER2 YVMA exon 20 insertion mutation—a clinically challenging variant found in non-small cell lung cancer (NSCLC) and other tumors [2]. Her2-IN-18 is specifically characterized for its dual wild-type and YVMA mutant inhibition, with a defined selectivity window against EGFR [3]. Replacing it with a non-characterized or wild-type-selective HER2 inhibitor could lead to: (1) loss of efficacy in models harboring the YVMA insertion, (2) altered off-target toxicity profiles due to differing EGFR inhibition, and (3) incomparable experimental outcomes due to unverified assay conditions. The following quantitative evidence details exactly where Her2-IN-18 occupies a distinct functional niche.

Quantitative Differentiation Guide: Her2-IN-18 vs. Clinically Relevant HER2 Inhibitors


Wild-Type HER2 Biochemical Potency Comparison: Her2-IN-18 vs. Lapatinib, Neratinib, Tucatinib

In cell-free biochemical kinase assays, Her2-IN-18 demonstrates inhibitory activity against wild-type HER2 with an IC50 below 200 nM [1]. This places its potency in a moderate range relative to established clinical inhibitors: lapatinib exhibits an IC50 of 109 nM [2], while neratinib and tucatinib display significantly higher potency with IC50 values of 5.6 nM and 6.9 nM, respectively [3]. Although Her2-IN-18 is less potent in this specific wild-type biochemical assay, its distinct value lies in its balanced activity profile across both wild-type and YVMA mutant HER2 (see Evidence Item 2). Researchers requiring a tool compound that provides a defined biochemical window rather than maximal wild-type potency may find Her2-IN-18 suitable for mechanistic or comparative studies where ultra-potent inhibition is not required.

HER2 Wild-Type Biochemical IC50 Kinase Assay

HER2 YVMA Exon 20 Insertion Mutant Activity: A Key Differentiation from Wild-Type Selective Inhibitors

Her2-IN-18 is specifically characterized for its inhibitory activity against the HER2 YVMA exon 20 insertion mutant, with an IC50 below 200 nM [1]. This mutant form of HER2 is clinically significant, particularly in non-small cell lung cancer (NSCLC), where it represents a distinct oncogenic driver. In contrast, first-generation HER2 inhibitors such as lapatinib are primarily optimized for wild-type HER2 and EGFR inhibition and do not have publicly reported potency data against YVMA mutants in the same assay format [2]. The ability to engage this mutant receptor differentiates Her2-IN-18 from tools and probes that lack validated YVMA activity, enabling specific investigation of exon 20 insertion-driven signaling. The compound's activity against this mutant is disclosed in patent WO2024044570, which claims methods for modulating HER2, including YVMA exon 20 insertion variants [3].

HER2 YVMA Mutant Exon 20 Insertion NSCLC

Selectivity Window Over EGFR Wild-Type: Reduced Off-Target Inhibition vs. Dual EGFR/HER2 Inhibitors

Her2-IN-18 exhibits a measurable selectivity window over the epidermal growth factor receptor (EGFR) wild-type kinase. While its HER2 wild-type and YVMA mutant IC50 values are below 200 nM, its inhibitory activity against EGFR wild-type is significantly lower, with an IC50 range of 500–1500 nM [1]. This 2.5- to 7.5-fold (or greater) selectivity for HER2 over EGFR contrasts with dual EGFR/HER2 inhibitors such as lapatinib (EGFR IC50 ~10.8 nM; HER2 IC50 ~9 nM) and afatinib (irreversible EGFR/HER2 inhibitor) [2]. By sparing EGFR, Her2-IN-18 may reduce the likelihood of EGFR-mediated toxicities (e.g., skin rash, diarrhea) that are common with dual inhibitors, although this is a class-level inference based on selectivity ratios. The precise selectivity margin is derived from vendor-reported biochemical data [3].

EGFR Selectivity Kinase Selectivity Off-Target Toxicity

Optimal Research Application Scenarios for Her2-IN-18 Based on Quantitative Evidence


HER2 YVMA Exon 20 Insertion Mutant Characterization in NSCLC Models

Her2-IN-18 is particularly well-suited for in vitro biochemical and cellular studies focused on the HER2 YVMA exon 20 insertion mutant, a prevalent and challenging alteration in non-small cell lung cancer (NSCLC). Given its validated inhibitory activity against this mutant (IC50 <200 nM) [1] and its disclosure in a patent specifically covering HER2 modulation [2], Her2-IN-18 can serve as a reference tool for screening or validating compound libraries targeting this variant. It is not intended as a clinical candidate but as a research probe for dissecting YVMA-driven signaling pathways or for use in comparative studies against wild-type selective inhibitors.

HER2-Selective vs. Dual EGFR/HER2 Pathway Dissection

Researchers seeking to isolate HER2-specific signaling from EGFR-mediated effects can utilize Her2-IN-18's selectivity window (HER2 IC50 <200 nM vs. EGFR IC50 500–1500 nM) [3]. In cellular assays, the compound can be used at concentrations that inhibit HER2 while minimizing EGFR inhibition, allowing for cleaner interpretation of HER2-dependent phenotypes. This contrasts with dual inhibitors like lapatinib, which concurrently suppress both receptors. Her2-IN-18 is therefore a valuable chemical biology tool for target deconvolution and pathway analysis in HER2-driven cancer models.

Reference Inhibitor for Wild-Type HER2 Benchmarking in Standardized Assays

In laboratories performing routine screening or optimization of novel HER2 inhibitors, Her2-IN-18 can serve as a moderate-potency reference standard against wild-type HER2 (IC50 <200 nM) [4]. Its activity falls between the ultra-potent irreversible inhibitors (e.g., neratinib) and weaker reversible inhibitors, providing a benchmark 'middle-of-the-range' data point. This is useful for validating assay reproducibility across experiments and for calibrating the dynamic range of high-throughput screening platforms targeting HER2 kinase activity.

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